molecular formula C15H16F3NO2S B2590316 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351630-43-7

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2590316
CAS No.: 1351630-43-7
M. Wt: 331.35
InChI Key: KDIWTNQTSXYZJS-UHFFFAOYSA-N
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Description

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure The presence of a trifluoromethyl group attached to the benzoyl moiety imparts significant chemical stability and reactivity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzoylation: The benzoyl group is introduced through acylation reactions, typically using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(trifluoromethyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane
  • 1,3-dimethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to the presence of both an oxa and thia group in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. The trifluoromethyl group further enhances its stability and potential biological activity.

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)13(20)19-6-4-14(5-7-19)21-8-9-22-14/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIWTNQTSXYZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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